molecular formula C10H11NO2 B8580033 N-(1,1-Dimethylpropynyl)-2-furancarboxamide

N-(1,1-Dimethylpropynyl)-2-furancarboxamide

Cat. No. B8580033
M. Wt: 177.20 g/mol
InChI Key: ILYCEHSAWSQJBS-UHFFFAOYSA-N
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Patent
US05547984

Procedure details

2-Furoyl chloride (6.5 gm, 0.05 m) was dissolved in methylene chloride (200 ml), cooled to 0° to -5° C. and maintained under a nitrogen atmosphere. Triethylamine (10 ml) and then dimethylpropargylamine (4.2 gm, 0.051 m) were gradually added with stirring while maintaining the temperature at 0°±5° C. for about one-half hour and then at room temperature for about 1 hour. Water (100 ml) was added and the reaction slurry was transferred, using methylene chloride (100 ml) as a rinse, to a separatory funnel. The aqueous layer was sequentially separated and the methylene chloride layer was washed with water (50 ml), 5% hydrochloric acid (1×100 ml), saturated sodium bicarbonate (1×50 ml), water (1×50 ml) and then brine. The solvent was evaporated after drying over magnesium sulfate and 8.0 gms of product were obtained. The starting materials for all compounds except 7, 8 and 11 can be prepared in an analogous manner.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](Cl)=[O:7].C([N:11]([CH2:14][CH3:15])CC)C.CN(C)[CH2:18][C:19]#C.O.[CH2:23](Cl)Cl>>[CH3:23][C:14]([NH:11][C:6]([C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)=[O:7])([CH3:15])[C:18]#[CH:19]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.2 g
Type
reactant
Smiles
CN(CC#C)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° to -5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0°±5° C. for about one-half hour
CUSTOM
Type
CUSTOM
Details
The aqueous layer was sequentially separated
WASH
Type
WASH
Details
the methylene chloride layer was washed with water (50 ml), 5% hydrochloric acid (1×100 ml), saturated sodium bicarbonate (1×50 ml), water (1×50 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over magnesium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C#C)(C)NC(=O)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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